

# A Comprehensive Technical Guide to Lactose Octaacetate: Synonyms, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B15565669*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Lactose octaacetate**, a peracetylated form of lactose. This document details its various synonyms found in chemical literature, provides in-depth experimental protocols for its synthesis and characterization, and explores its applications in synthetic chemistry and the biomedical field. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows are visualized using diagrams.

## Chemical Synonyms and Identifiers

**Lactose octaacetate** is known by a variety of names in chemical literature and databases. A comprehensive list of synonyms and chemical identifiers is provided in Table 1 to aid in literature searches and material sourcing.

Identifier Type	Identifier	Citation
Systematic (IUPAC) Name	[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate	
Other Systematic Names	1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranose	[1]
	4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose	[2][3]
	β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-, tetraacetate	
Common Synonyms	Octa-O-acetyl-D-lactose	[2][4]
Peracetylated lactose	[4]	
	β-Lactose octaacetate	
	β-D-Lactose octaacetate	
	β-Octaacetyllactose	[5][6]
	Lactose peracetate	
CAS Number	6291-42-5	[2][7]
	23973-20-8	[4][8]
NSC Number	1690	

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Lactose octaacetate** is presented in Table 2. This data is crucial for its identification and quality control.

Property	Value	Citation
Molecular Formula	C <sub>28</sub> H <sub>38</sub> O <sub>19</sub>	[2][5][6]
Molecular Weight	678.59 g/mol	[2][5]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	75-78 °C	[8]
89-91.5 °C (Microwave synthesis product)		
140.0 to 144.0 °C	[1]	
Purity	>95.0% (HPLC)	[1]
≥97%	[5]	
Optical Rotation [α] <sub>D</sub>	-27° to -28° (c=0.01, CH <sub>3</sub> OH)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Signals around 2.0 ppm (acetyl groups)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	Signals around 170 ppm (carbonyl groups)	

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of **Lactose octaacetate**.

### Microwave-Assisted Synthesis of Lactose Octaacetate

This protocol describes a "green" synthesis approach using microwave irradiation, which offers advantages in terms of reaction time and yield.

## Materials:

- D-(+)-lactose monohydrate
- Acetic anhydride
- Anhydrous sodium acetate
- Distilled water
- Ice
- 95% Ethanol

## Procedure:

- In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm<sup>3</sup> (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.
- Subject the reaction mixture to microwave irradiation at 700 W. The reaction time can be varied (e.g., 10, 15, 20, and 30 minutes) to optimize the yield. A reaction time of 15-20 minutes has been shown to provide the highest yield (up to 91%).
- After irradiation, pour the sample into 200 cm<sup>3</sup> of distilled water with ice cubes.
- Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of **Lactose octaacetate** as a white solid.
- Filter the precipitate under vacuum and wash it with distilled water.
- For further purification, recrystallize the product from 95% ethanol and then distilled water.
- Dry the purified **Lactose octaacetate** in a vacuum oven to a constant weight.

## Quantitative Data from Microwave Synthesis:

Parameter	Value	Citation
Yield	85-90%	
Degree of Substitution (DS)	3.2-3.7	
Melting Point	89-91.5 °C	
Optical Rotation [ $\alpha$ ] <sub>D</sub> (c=0.01, CH <sub>3</sub> OH)	-27° to -28°	

## Characterization Methods

### 3.2.1. Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel plates (Kieselgel 60 F<sub>254</sub>)
- Mobile Phase: Ethyl acetate/methanol/water (17:2:1 v/v/v)
- Detection: Spray with 10% (v/v) H<sub>2</sub>SO<sub>4</sub> in methanol, followed by heating at 120 °C for 5 minutes.
- Expected R<sub>f</sub> Value: ~0.74

### 3.2.2. UV-Visible Spectroscopy:

- Sample Preparation: 1 mg/mL solution in various solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO).
- Wavelength Range: 190-400 nm.
- Typical  $\lambda_{\text{max}}$ : 209 nm (in methanol), 210 nm (in ethanol), 213 nm (in acetonitrile).

### 3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: KBr pellet.
- Key Vibrational Bands (cm<sup>-1</sup>):
  - ~1750 (C=O stretching of acetyl groups)

- ~1230 (C-O stretching of acetyl groups)
- ~1050 (C-O stretching of the glycosidic bond)

### 3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ )
- $^1\text{H}$  NMR: Characteristic signals for the methyl protons of the acetyl groups appear around 2.0 ppm. The anomeric protons resonate between 4.5 and 6.3 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbons of the acetyl groups are observed around 170 ppm, while the anomeric carbons appear between 90 and 102 ppm.

## Applications and Experimental Workflows

**Lactose octaacetate** is a versatile molecule with applications in organic synthesis and as a bioactive compound.

## Intermediate in the Synthesis of Bioactive Oligosaccharides

**Lactose octaacetate** serves as a crucial starting material for the synthesis of more complex and biologically relevant oligosaccharides, such as lacto-N-tetraose, a human milk oligosaccharide (HMO) with prebiotic and immunomodulatory properties. The acetyl groups act as protecting groups for the hydroxyl functions of lactose, allowing for selective chemical modifications at other positions.

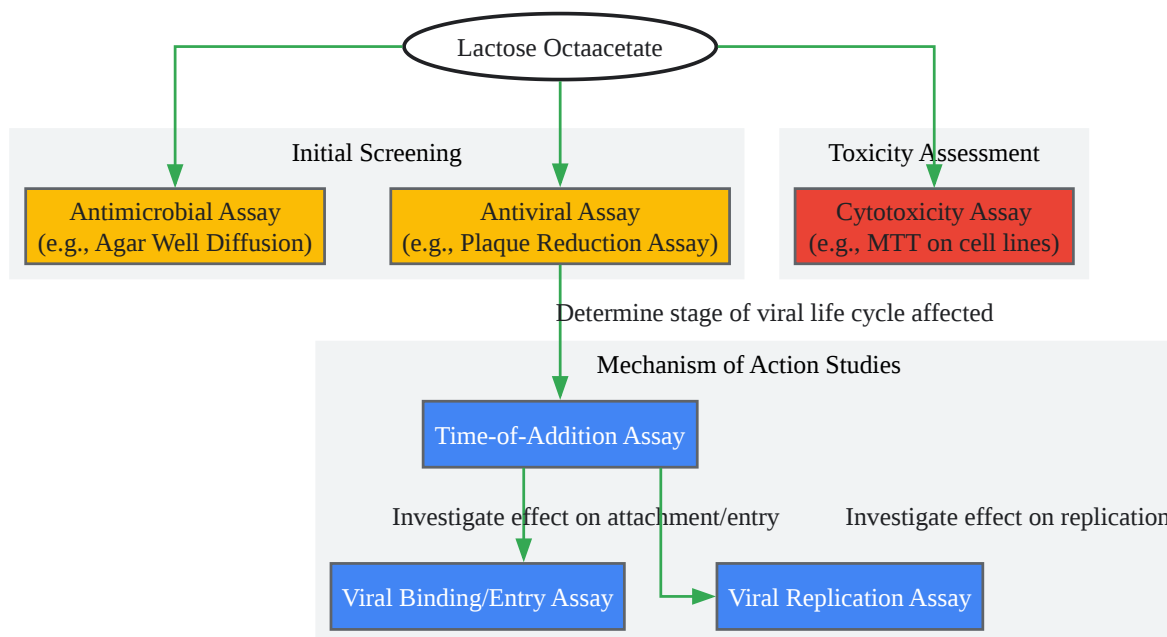


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Caption: Synthetic workflow for Lacto-N-Tetraose using **Lactose octaacetate**.

## Antimicrobial and Antiviral Activity

Recent studies have highlighted the potential of **Lactose octaacetate** as an antimicrobial and antiviral agent. It has shown moderate antifungal activity against various fungal species and antiviral activity against poliovirus (PV-1). The exact mechanisms of action are still under investigation, but a general workflow for screening and preliminary mechanism of action studies is presented below.



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Caption: Workflow for assessing the bioactivity of **Lactose octaacetate**.

## Pharmaceutical Excipient

**Lactose octaacetate** is utilized in the pharmaceutical industry as an excipient in drug formulations. Its functions include serving as a tablet and capsule diluent, enhancing drug stability, and aiding in efficient drug delivery. It can also act as a pharmaceutical adjuvant to improve drug solubility and bioavailability.

## Conclusion

**Lactose octaacetate** is a chemically versatile and biologically active molecule with a growing number of applications. Its role as a key intermediate in the synthesis of complex carbohydrates is well-established, and its emerging antimicrobial and antiviral properties present exciting opportunities for future research and development in the pharmaceutical and food industries. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers working with this compound.

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